Lipophilicity: Ortho-Fluoro vs. Non-Fluorinated Analog
Introduction of an ortho-fluorine atom increases lipophilicity relative to the non-fluorinated parent compound. The target compound exhibits a calculated LogP of 2.07 , compared to 1.93–2.35 for ethyl 2-cyano-3-phenylpropanoate . This enhanced lipophilicity can improve membrane permeability but may also affect off-target binding and solubility.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.07 |
| Comparator Or Baseline | Ethyl 2-cyano-3-phenylpropanoate (non-fluorinated): LogP range = 1.93–2.35 |
| Quantified Difference | Target compound is ~0.14 log units higher than the lower end of the comparator range, indicating moderately increased lipophilicity. |
| Conditions | Computational prediction; experimental LogP values may vary. |
Why This Matters
In drug discovery, a ΔLogP of 0.1–0.3 can significantly alter a compound's pharmacokinetic profile; the ortho-fluoro substituent provides a tunable handle for balancing permeability and solubility.
